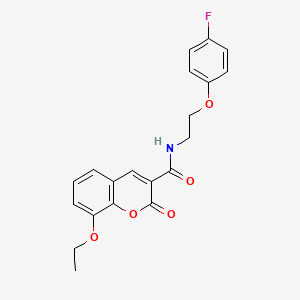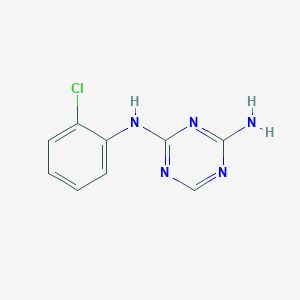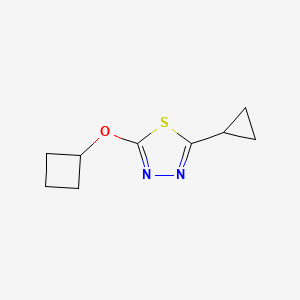
2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both cyclobutoxy and cyclopropyl groups, makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They are known to interact with various enzymes and receptors, which could potentially be the targets of this compound.
Mode of Action
1,3,4-thiadiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The presence of the thiadiazole moiety in various drugs shows a broad spectrum of biological activities .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity, suggesting they may interfere with the biochemical pathways of microorganisms .
Pharmacokinetics
The strong aromaticity of the thiadiazole ring provides great in vivo stability , which could potentially influence the compound’s bioavailability.
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of microorganisms.
Biochemical Analysis
Biochemical Properties
1,3,4-thiadiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific substituents present on the thiadiazole ring .
Cellular Effects
Other 1,3,4-thiadiazole derivatives have been shown to exert cytotoxic effects on multiple human cancer cell lines .
Molecular Mechanism
Molecular modeling studies of other 1,3,4-thiadiazole derivatives have suggested that the thiadiazole moiety plays a key role in bonding and hydrophobic interactions with key amino acid residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole typically involves the reaction of appropriate cyclobutoxy and cyclopropyl precursors with thiadiazole-forming reagents. One common method involves the cyclization of hydrazonoyl halides with thiocyanates or thiosemicarbazides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
- 2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole
- 2-Cyclopropyl-5-methyl-1,3,4-thiadiazole
- 2-Cyclobutoxy-5-phenyl-1,3,4-thiadiazole
Comparison: Compared to these similar compounds, 2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole stands out due to its unique combination of cyclobutoxy and cyclopropyl groups. This combination enhances its stability and reactivity, making it more versatile for various applications. Additionally, the presence of both groups may contribute to its enhanced biological activity, making it a more potent candidate for medicinal research .
Properties
IUPAC Name |
2-cyclobutyloxy-5-cyclopropyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-2-7(3-1)12-9-11-10-8(13-9)6-4-5-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJDLQPNGHBBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NN=C(S2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
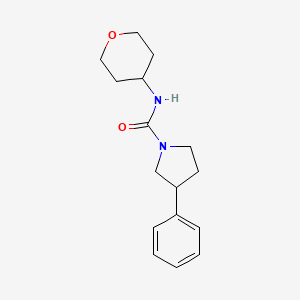
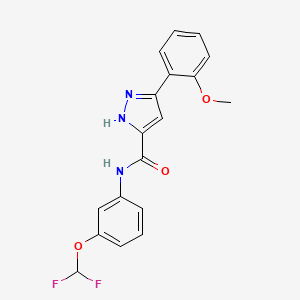

![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2855538.png)
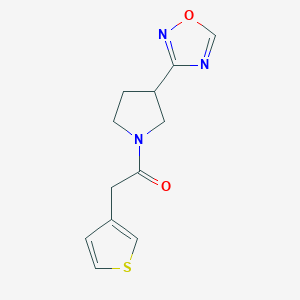
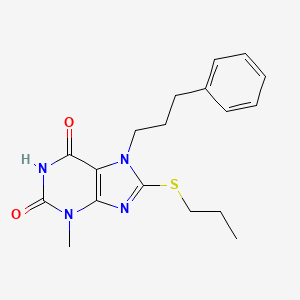
![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2855546.png)

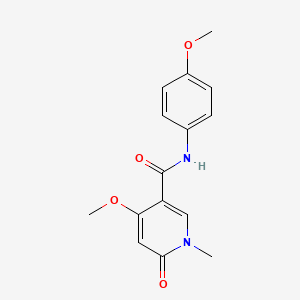
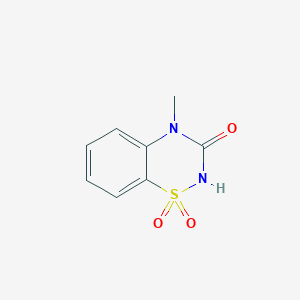
![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)
![7-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2855552.png)
